

Ponatinib in vitro vs in vivo correlation

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Compound Focus: Ponatinib

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Quantitative Data Correlation Tables

The following tables summarize key **ponatinib** data from in vitro experiments and corresponding in vivo observations.

Table 1: Anticancer Efficacy and Metabolic Stability

Parameter	In Vitro Findings	In Vivo Correlation & Context
Anti-BCR-ABL ^{T315I} Potency (IC ₅₀)	11 nM (cell proliferation, Ba/F3 cells) [1]	Increased survival in mouse xenograft models; tumor growth suppression [1].
Metabolic Stability (Half-life)	6.26 min (Rat Liver Microsomes) [2]	In vivo half-life is ~22 hours (patients, 30 mg+ dose) due to complex pharmacokinetics [1] [3].
Steady-State Concentration (C _{SS})	Target concentration ~40 nM to suppress resistant clones <i>in vitro</i> [1]	Achievable in patients (C _{max} ~145 nM after 45 mg dose); informs effective dosing [3].
Combination Therapy (w/ Asciminib)	Synergy in inhibiting CML blast crisis cell lines <i>in vitro</i> [4]	Potent tumor suppression to "unmeasurable extent" in preclinical mouse model [4].

Table 2: Vascular Toxicity and Mechanisms

Parameter	In Vitro Findings	In Vivo Correlation & Context
Mechanism: Endothelial Senescence	↑KAT7 expression, ↑cellular senescence in rat mesenteric artery endothelial cells [5]	↑KAT7 in rat mesenteric arteries; KAT7 inhibitor (WM-3835) lowered blood pressure in rats [5].
Mechanism: Impaired Angiogenesis	Inhibited VEGF-induced sprouting in HUVEC spheroids [6]	Associated with peripheral arterial occlusive disease in patients [6] [1].
Mechanism: Notch-1 Signaling	Notch-1 hyperactivation induced apoptosis in HUVECs [7]	Anti-Notch-1 antibody protected endothelial progenitor cells from ponatinib toxicity [7].
Clinical Incidence	N/A	Hypertension in up to 68% of patients [5] [1].

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to evaluate **ponatinib**.

In Vitro Metabolic Stability Assay

This protocol determines how quickly the liver metabolizes **ponatinib**, predicting its in vivo persistence [2].

- **Incubation System:** **Ponatinib** is incubated with **Rat Liver Microsomes (RLMs)** in a NADPH-generating system at 37°C.
- **Sampling:** Aliquots are taken at specific time points (e.g., 0, 5, 10, 20, 40, 60 minutes).
- **Sample Processing:**
 - **Precipitation:** Proteins are precipitated by adding acetonitrile.
 - **Centrifugation:** Samples are centrifuged to remove precipitated proteins.
 - **Analysis:** The supernatant is analyzed using **LC-MS/MS** to quantify the remaining **ponatinib**.
- **Data Analysis:** The percentage of **ponatinib** remaining over time is plotted to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

In Vitro Cell Viability and Inhibition Assay

This standard method measures the direct anti-proliferative effect of **ponatinib** on cancer cells [8] [9].

- **Cell Culture:** Sensitive or resistant cancer cell lines (e.g., Ba/F3 expressing BCR-ABL^{T315I}, NSCLC lines) are cultured.
- **Drug Treatment:** Cells are exposed to a range of **ponatinib** concentrations for a set period (typically 72 hours).
- **Viability Measurement:** Cell viability is assessed using colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assays, which correlate with the number of metabolically active cells.
- **Data Analysis:** Dose-response curves are generated, and the **half-maximal inhibitory concentration (IC₅₀)** is calculated.

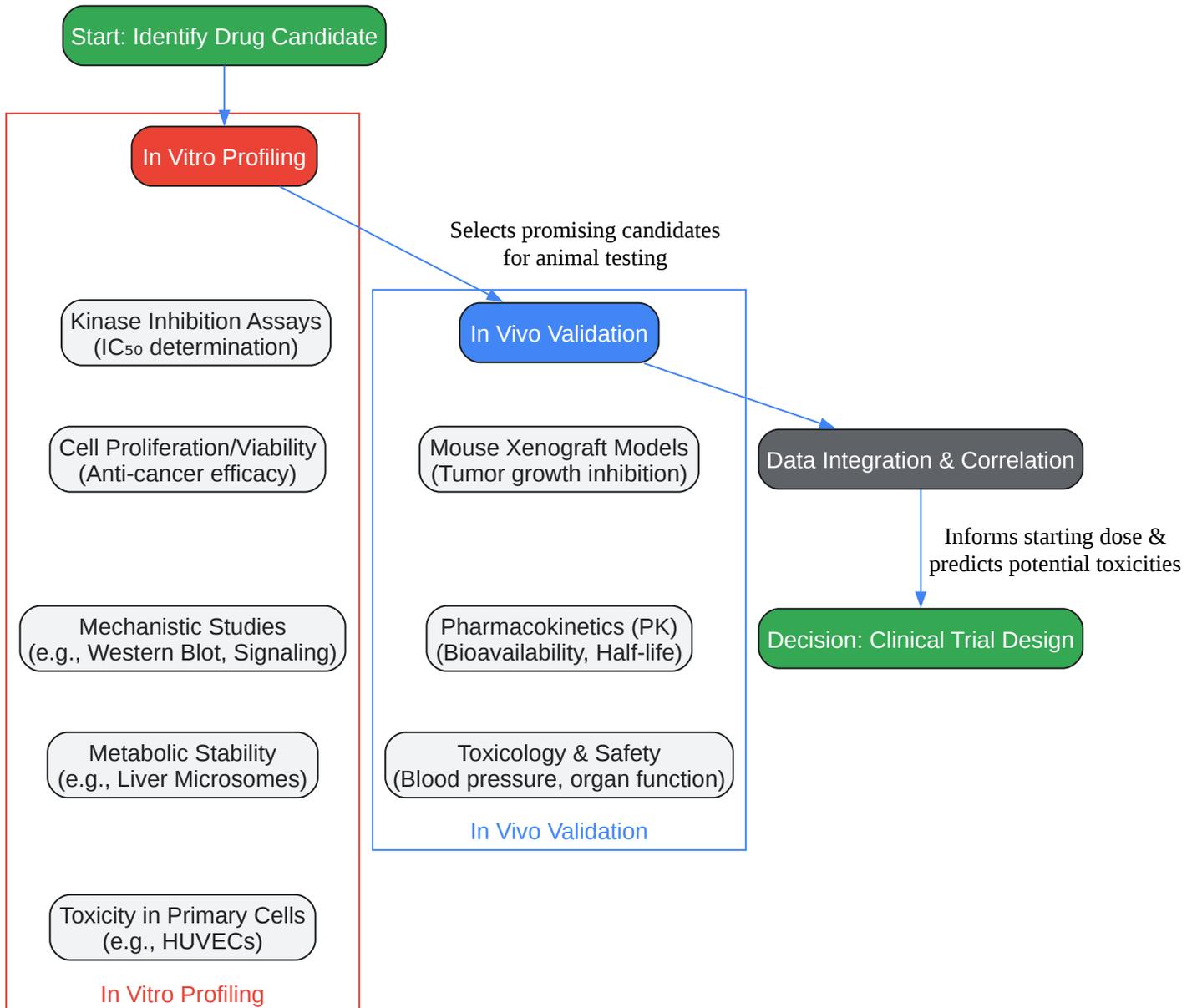
In Vivo Preclinical Efficacy Model

This model tests **ponatinib**'s efficacy in a living organism [4] [1].

- **Animal Model:** Immunodeficient mice are subcutaneously injected with cancer cells (a xenograft).
- **Drug Administration:** Once tumors are established, mice are treated with **ponatinib** (e.g., 25-30 mg/kg body weight) or a vehicle control, usually via oral gavage.
- **Efficacy Endpoints:**
 - **Tumor Volume:** Measured regularly with calipers.
 - **Event-Free Survival (EFS):** Time for tumor to reach a predefined volume.
 - **Overall Survival (OS).**
- **Post-Mortem Analysis:** Excised tumors can be analyzed for molecular changes (e.g., phosphorylation status of target proteins).

Experimental Workflow for Correlation

The diagram below outlines a typical integrated strategy to correlate in vitro and in vivo data during **ponatinib** development.



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Key Insights on Correlation Strengths & Gaps

- **Efficacy Correlation is Strong:** The robust correlation between low nanomolar in vitro IC₅₀ values and demonstrated in vivo efficacy provided the rationale for clinical trials and enabled effective dose selection [1] [3].
- **Toxicity Prediction is a Challenge:** While in vitro models successfully identified mechanisms for vascular toxicity, the full clinical spectrum and incidence of these adverse events became apparent only during later-stage human trials [5] [1] [7]. This highlights a limitation of preclinical models in fully capturing human-specific pathophysiology.
- **Combination Therapy Potential:** The strong concordance between in vitro and in vivo synergy for the **ponatinib**-asciminib combination provides a compelling rationale for exploring such strategies to overcome resistance and improve patient outcomes [4].

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